Telacebec

作用机制

特拉西贝通过选择性抑制结核分枝杆菌的细胞色素 bc1 复合物发挥作用。该复合物是电子传递链的关键组成部分,其抑制会破坏细菌产生能量的能力。 这会导致细胞内 ATP 水平迅速下降,最终导致细胞死亡 .

类似化合物:

异烟肼: 另一种用于治疗结核病的抗生素,但其作用机制不同。

利福平: 一种众所周知的抗生素,靶向细菌 RNA 聚合酶。

乙胺丁醇: 一种抑制细菌细胞壁合成的抗生素

特拉西贝的独特性: 特拉西贝能够靶向细胞色素 bc1 复合物,这是一种新颖的作用机制,使其与其他抗生素有所区别。 这使其对耐多药结核分枝杆菌菌株特别有效 .

生化分析

Biochemical Properties

Telacebec plays a crucial role in biochemical reactions by inhibiting the cytochrome bc1 complex of Mycobacterium tuberculosis. This complex is a critical component of the electron transport chain, and its inhibition disrupts the bacterium’s ability to generate energy. This compound interacts specifically with the QcrB subunit of the cytochrome bc1 complex, binding to the menaquinol-binding site. This interaction forces the bacterium to use the less energetically efficient cytochrome bd oxidase, thereby reducing its energy production and leading to bacteriostasis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, this compound causes rapid depletion of intracellular adenosine triphosphate (ATP), leading to bacterial cell death. This depletion occurs regardless of the replication status of the bacteria, making this compound effective against both actively replicating and dormant bacteria . Additionally, this compound has been shown to downregulate the transcription of genes involved in virulence lipid biosynthesis, suggesting a broader impact on bacterial metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the cytochrome bc1 complex. By binding to the menaquinol-binding site of the QcrB subunit, this compound prevents the oxidation of menaquinol, thereby inhibiting the electron transport chain. This inhibition disrupts the proton gradient across the bacterial membrane, leading to a reduction in ATP synthesis and ultimately causing bacterial cell death . The high specificity of this compound for the cytochrome bc1 complex ensures minimal off-target effects, making it a potent and selective antituberculosis agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated high metabolic stability in microsomes and cryopreserved hepatocytes from various species, including humans, monkeys, rats, and dogs . This stability suggests that this compound can achieve good systemic exposure in humans. Long-term studies have shown that this compound remains effective over extended periods, with no significant degradation observed . Additionally, this compound has been shown to maintain its bacteriostatic effects over time, making it a reliable option for long-term tuberculosis treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of tuberculosis, this compound has demonstrated potent activity at doses ranging from 5 to 20 milligrams per kilogram . Higher doses have been associated with increased efficacy, rendering nearly all treated mice culture-negative for Mycobacterium tuberculosis . At very high doses, some adverse effects have been observed, including the emergence of drug-resistant bacteria . These findings highlight the importance of optimizing dosage to balance efficacy and safety in tuberculosis treatment.

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, a critical component of energy metabolism in Mycobacterium tuberculosis . By inhibiting the cytochrome bc1 complex, this compound disrupts the electron transport chain, leading to a reduction in ATP synthesis. This disruption affects the overall metabolic flux within the bacterium, reducing its ability to generate energy and sustain growth . Additionally, this compound has been shown to downregulate the transcription of genes involved in virulence lipid biosynthesis, further impacting bacterial metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . Once inside the cell, this compound localizes to the bacterial membrane, where it interacts with the cytochrome bc1 complex . The high specificity of this compound for the cytochrome bc1 complex ensures that it accumulates at the site of action, maximizing its efficacy . Additionally, this compound has been shown to achieve good systemic exposure in humans, suggesting efficient distribution throughout the body .

Subcellular Localization

This compound localizes to the bacterial membrane, where it exerts its inhibitory effects on the cytochrome bc1 complex . This localization is facilitated by the compound’s high affinity for the menaquinol-binding site of the QcrB subunit . By targeting the bacterial membrane, this compound ensures that its inhibitory effects are concentrated at the site of action, maximizing its potency and minimizing off-target effects . Additionally, the high specificity of this compound for the cytochrome bc1 complex ensures that it does not interfere with other cellular processes, further enhancing its selectivity and efficacy .

准备方法

合成路线和反应条件: 特拉西贝的合成涉及多个步骤,从咪唑并吡啶核的制备开始。然后用不同的取代基对该核进行官能化,以实现所需的化学结构。 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保化合物的正确形成 .

工业生产方法: 特拉西贝的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和产率进行了优化,通常涉及自动化系统和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: 特拉西贝会经历几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,通常由氧化剂促进。

还原: 这是氧化的反向过程,这种反应涉及添加氢或去除氧,通常使用还原剂。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 常见的试剂包括卤素和烷基化剂

主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

特拉西贝具有广泛的科学研究应用,包括:

化学: 用作研究细胞色素 bc1 复合物抑制及其对细胞能量产生的影响的模型化合物。

生物学: 研究其破坏各种病原体(包括结核分枝杆菌)能量代谢的潜力。

医学: 探索其作为耐多药结核病和其他传染病治疗方法的潜力。

工业: 在开发新抗生素和抗菌剂方面的潜在应用 .

相似化合物的比较

Isoniazid: Another antibiotic used to treat tuberculosis, but with a different mechanism of action.

Rifampicin: A well-known antibiotic that targets bacterial RNA polymerase.

Ethambutol: An antibiotic that inhibits the synthesis of the bacterial cell wall

Uniqueness of Telacebec: this compound is unique in its ability to target the cytochrome bc1 complex, a novel mechanism of action that sets it apart from other antibiotics. This makes it particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis .

属性

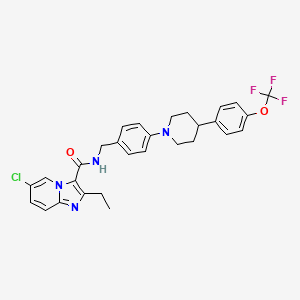

IUPAC Name |

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICYBSWSZGRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347896 | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334719-95-7 | |

| Record name | Q-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334719957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telacebec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELACEBEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55G92WGH3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Prop-2-en-1-yl)oxy]octadec-9-ene](/img/structure/B1166375.png)